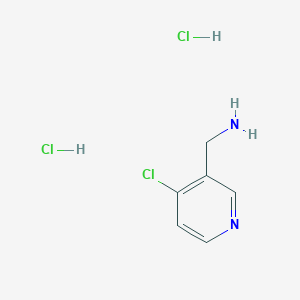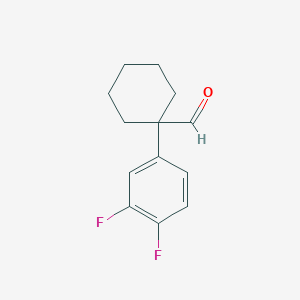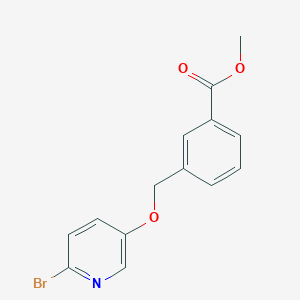
Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate
Descripción general
Descripción
Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is an organic compound that features a benzoate ester linked to a bromopyridine moiety through an oxy-methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzoic acid and 6-bromopyridine.
Esterification: The 3-hydroxybenzoic acid is first esterified to form methyl 3-hydroxybenzoate.
Bromination: The 6-bromopyridine is then reacted with a suitable brominating agent to introduce the bromine atom at the desired position.
Coupling Reaction: The final step involves the coupling of methyl 3-hydroxybenzoate with 6-bromopyridine using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and the pyridine ring can undergo oxidation or reduction under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form specific interactions with these targets, while the benzoate ester can influence the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the pyridine moiety.
6-Bromopyridine-3-carboxylic acid: Contains the bromopyridine moiety but lacks the benzoate ester.
Methyl 3-hydroxybenzoate: Contains the benzoate ester but lacks the bromopyridine moiety.
Uniqueness
Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is unique due to the presence of both the bromopyridine and benzoate ester moieties, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
methyl 3-[(6-bromopyridin-3-yl)oxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)11-4-2-3-10(7-11)9-19-12-5-6-13(15)16-8-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOIQNVVODEFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)
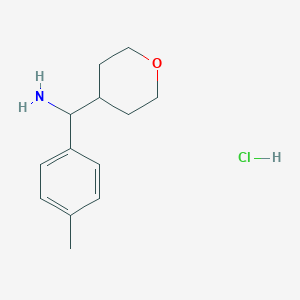
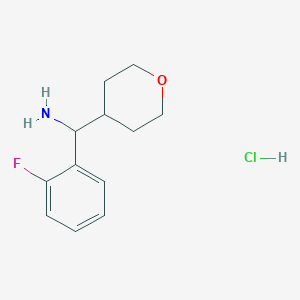

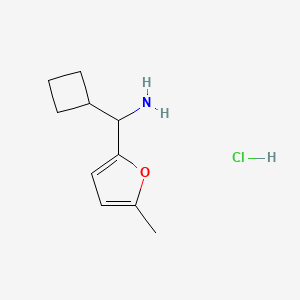

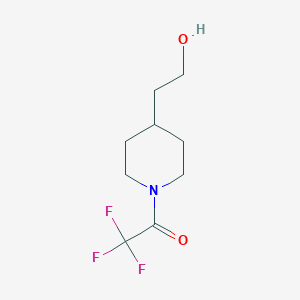

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1472056.png)
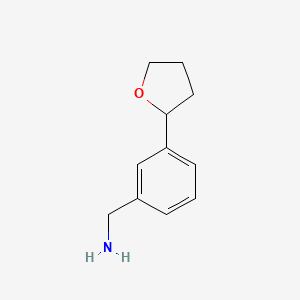
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)
